4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid
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Overview
Description
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.41 g/mol It is characterized by a piperidine ring substituted at the 1-position with a benzyl group and a benzoic acid moiety at the 4-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin .
Mode of Action
For instance, 4-Benzylpiperidine is known to act as a monoamine releasing agent, selectively releasing dopamine over serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 4-benzylpiperidine under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols or alkanes.
Substitution: Introduction of various functional groups on the piperidine ring.
Scientific Research Applications
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A structurally related compound with similar monoamine releasing properties.
Benzylpiperazine: Another compound with psychoactive properties, used in research and recreational contexts.
Tetrahydroisoquinoline: A compound with a similar piperidine ring structure, studied for its pharmacological effects.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a benzylpiperidine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(23)19-8-6-18(7-9-19)15-21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHCIRKPBHTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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